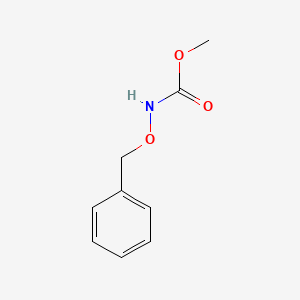
Methyl benzyloxycarbamate
Vue d'ensemble
Description
Methyl benzyloxycarbamate is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Properties
Methyl benzyloxycarbamate derivatives have shown potential in antitumor applications. For instance, R17934-NSC 238159, a derivative, exhibited activity against various types of leukemia and carcinoma, highlighting its potential for clinical application in cancer treatment (Atassi & Tagnon, 1975).
Antiparasitic and Antifilarial Activity
Compounds related to this compound have been effective against parasitic infections. For example, certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates demonstrated significant in vivo antifilarial activity against various worms in experimental animals (Ram et al., 1992).
Fungicide and Pesticide Analysis
This compound derivatives are widely used as systemic fungicides for crop disease control. For example, methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate, commonly known as benomyl, has been studied for its effects on plant growth and its efficacy in controlling fungal diseases in agriculture (Barnes et al., 1983).
Spectroscopic and Chemical Analysis
This compound derivatives have been the subject of extensive spectroscopic studies to understand their molecular and electronic properties. Such studies are crucial for the development of new materials and compounds in various applications (Rao et al., 2016).
Chemotherapy of Plant Virus Disease
Some derivatives of this compound have been used in the chemotherapy of plant virus diseases. For instance, methyl benzimidazol-2yl-carbamate has shown efficacy in inhibiting the accumulation of tobacco mosaic virus in infected tobacco plants (Fraser & Whenham, 1978).
Catalysis in Organic Synthesis
This compound derivatives have been utilized in catalysis for organic synthesis. For example, they have been used in the one-pot synthesis of organic carbamates from amines, CO2, and alcohols, demonstrating their versatility in chemical synthesis (Honda et al., 2011).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Methyl benzyloxycarbamate (also known as carbendazim) primarily targets tubulin proteins in cells . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound interacts with its targets by binding to tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles during cell division, resulting in the malsegregation of chromosomes . This disruption of normal cell division processes can lead to cell death, particularly in rapidly dividing cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the process of cell division. By disrupting microtubule assembly, the compound interferes with the normal progression of mitosis . This can lead to errors in chromosome segregation and ultimately cell death .
Result of Action
The primary result of this compound’s action is the disruption of normal cell division, leading to cell death . This can have significant effects at the molecular and cellular levels, including changes in gene expression, disruption of normal cell function, and potential impacts on tissue and organ health.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, certain environmental contaminants may interact with the compound, potentially altering its effectiveness . Additionally, the compound’s stability and activity may be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Analyse Biochimique
Biochemical Properties
Methyl benzyloxycarbamate, like other carbamates, can interact with various enzymes, proteins, and other biomolecules. The exact nature of these interactions depends on the specific biochemical context and the other molecules involved . Carbamates are known to be involved in a wide range of biochemical reactions, often acting as inhibitors or activators of certain enzymes .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and can vary depending on the specific context. For instance, carbamates have been implicated in the regulation of glucose and lipid metabolism
Molecular Mechanism
Like other carbamates, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
methyl N-phenylmethoxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9(11)10-13-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKILYCKRHPRKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3144550.png)
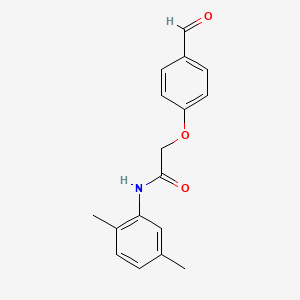
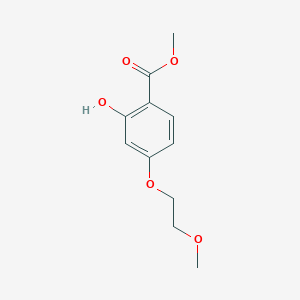

![5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3144581.png)

![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)

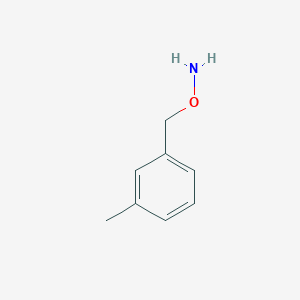

![Bicyclo[2.2.2]octan-1-ylmethanamine hydrochloride](/img/structure/B3144626.png)
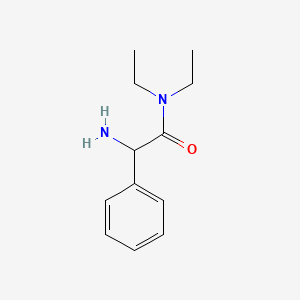
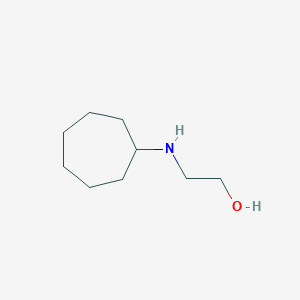
![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)
